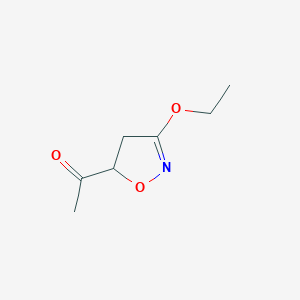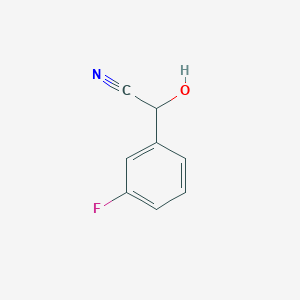![molecular formula C13H22O8 B136979 Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate CAS No. 134121-14-5](/img/structure/B136979.png)
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate, also known as MADAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate exerts its biological activities through various mechanisms. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress.
Biochemische Und Physiologische Effekte
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to reduce the levels of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate. One potential area of research is the development of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate. Additionally, the development of new synthesis methods for Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate and its derivatives could lead to the discovery of more potent and effective compounds. Finally, the evaluation of the safety and toxicity of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate in vivo is necessary for its potential clinical applications.
Conclusion:
In conclusion, Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate is a promising chemical compound with potential applications in various fields, including medicine, agriculture, and industry. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for scientific research. Further research is needed to fully understand the biological activities of Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate and to explore its potential applications in the future.
Synthesemethoden
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate can be synthesized through a multistep process involving the reaction of glycidol with 3,4,5-trimethoxybenzaldehyde, followed by acetylation and esterification. The final product is a white crystalline powder with a melting point of 76-78°C.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate has also been found to alleviate inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway.
Eigenschaften
CAS-Nummer |
134121-14-5 |
|---|---|
Produktname |
Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate |
Molekularformel |
C13H22O8 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate |
InChI |
InChI=1S/C13H22O8/c1-8(14)21-13-10(5-19-7-11(15)17-3)20-6-9(16-2)12(13)18-4/h9-10,12-13H,5-7H2,1-4H3 |
InChI-Schlüssel |
JNQZWDRCIIILNU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OC)OC)COCC(=O)OC |
Kanonische SMILES |
CC(=O)OC1C(OCC(C1OC)OC)COCC(=O)OC |
Synonyme |
4-AMMMG 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol, 2-O-(methoxycarbonylmethyl)-3,6-di-O-methyl isomer 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)di-O-methylglucitol, 3-O-(methoxycarbonylmethyl)-2,6-di-O-methyl isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)



